molecular formula C16H14N2O2S B382434 methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate CAS No. 308298-17-1

methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate

Cat. No. B382434
Key on ui cas rn: 308298-17-1
M. Wt: 298.4g/mol
InChI Key: VXLRTPFHYDFGCD-UHFFFAOYSA-N
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Patent
US05684030

Procedure details

1H-Benzoimidazol-2-thiol (1.5 g, 0.01 mol) and 4-bromomethyl benzoic acid methyl ester (2.29 g; 0.01 mol) were heated at reflux in methanol (100 mL) for a period of 24 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, then with water. The organic phase was evaporated. The residue was dissolved in methanol. The resulting solution was saturated with hydrogen chloride. The solution was then concentrated to the precipitation point. The solid was collected and dried to give (1.8 g, 54% yield) of the title compound as a mono-hydrochloride, white solid, m.p. 229°-231° C. Anal. Calcd. for C16H14N2 O2S.HCl: C, 57.40; H, 4.52; N, 8.37. Found: C, 57.54; H, 4.47; N, 8.36. Mass spectrum (EI; M+) m/z 298. 1H-NMR (DMSO-d6 ; 400 MHz) δ 7.89 (d, 2H0, 7.62-7.65 (m, 4H); 7.39 (m, 2H), 4.89 (s, 2H), and 3.81 (s, 3H).
[Compound]
Name
mono-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[SH:10].[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([CH2:20]Br)=[CH:16][CH:15]=1>CO>[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([CH2:20][S:10][C:2]2[NH:3][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:1]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
mono-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)S
Name
Quantity
2.29 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CBr)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to the precipitation point
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CSC1=NC2=C(N1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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